methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate
Overview
Description
Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom and two ester groups attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylate typically involves multiple steps, starting with the preparation of the terphenyl core. One common method involves the bromination of 1,1’:3’,1’‘-terphenyl to introduce the bromine atom at the 5’ position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) .
Following bromination, the ester groups are introduced through a reaction with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted terphenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with two bromine atoms and no ester groups.
5’-Bromo-1,1’3’,1’'-terphenyl: Lacks the ester groups present in Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate.
Properties
IUPAC Name |
methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO4/c1-26-21(24)16-7-3-14(4-8-16)18-11-19(13-20(23)12-18)15-5-9-17(10-6-15)22(25)27-2/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDVKWAOLDADF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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